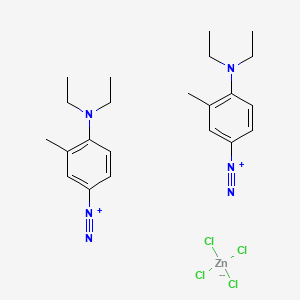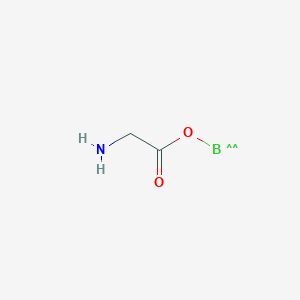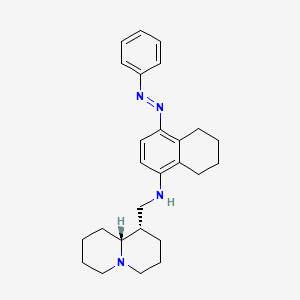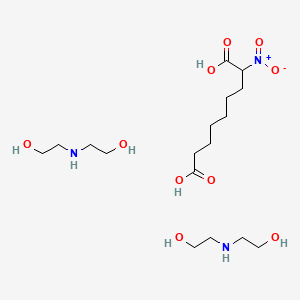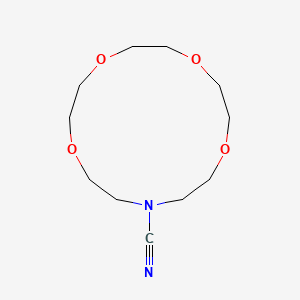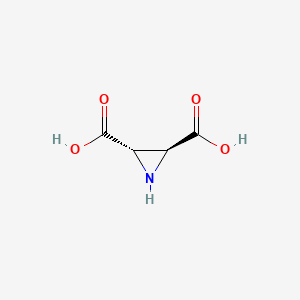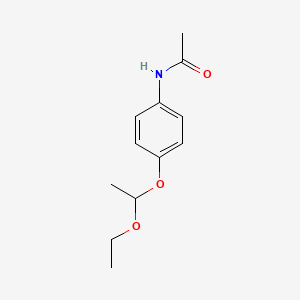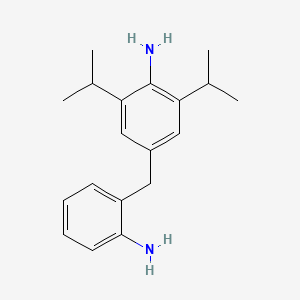
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is a complex organic compound with a unique structure that combines the properties of both an ester and a hydrazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide typically involves the reaction of 2-Butenedioic acid (Z)-, monomethyl ester with diphenylmethylenehydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other materials due to its reactive ester and hydrazide groups.
Mecanismo De Acción
The mechanism by which 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing active hydrazide moieties that can interact with enzymes or other proteins. These interactions can inhibit or modify the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (Z)-, dimethyl ester
Uniqueness
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is unique due to the presence of both an ester and a hydrazide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the diphenylmethylene group adds steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
144333-90-4 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
methyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H16N2O3/c1-23-17(22)13-12-16(21)19-20-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,21)/b13-12- |
Clave InChI |
HYWITPJGOLMEHL-SEYXRHQNSA-N |
SMILES isomérico |
COC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




